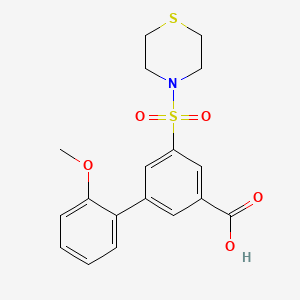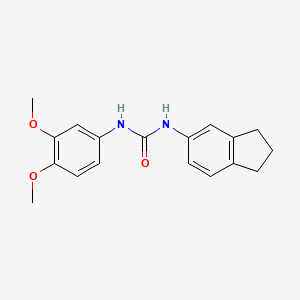
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as TMB-3S and belongs to the class of biphenylsulfonamide compounds.
Mécanisme D'action
The mechanism of action of TMB-3S is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cell proliferation. TMB-3S also induces apoptosis in cancer cells and inhibits the growth of fungi.
Biochemical and Physiological Effects:
TMB-3S has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. TMB-3S also inhibits the proliferation of cancer cells and induces apoptosis in these cells. Additionally, TMB-3S has been found to have antifungal properties and can inhibit the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-3S has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with a high purity. It has been found to be stable under different conditions and can be stored for long periods without degradation. However, there are also some limitations to the use of TMB-3S in lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of TMB-3S is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of TMB-3S in scientific research. It has potential applications in the development of new drugs for the treatment of cancer and other diseases. TMB-3S can also be used in the development of new anti-inflammatory and antifungal agents. Additionally, further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Conclusion:
In conclusion, 2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It has anti-inflammatory, antitumor, and antifungal properties and has been used in the development of new drugs for the treatment of cancer and other diseases. TMB-3S has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of TMB-3S involves the reaction of 2-methoxy-5-nitro-biphenyl-3-carboxylic acid with thiomorpholine-4-sulfonic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields TMB-3S as a white solid with a high purity.
Applications De Recherche Scientifique
TMB-3S has been used in various scientific research studies due to its potential applications in different fields. It has been found to have anti-inflammatory, antitumor, and antifungal properties. TMB-3S has been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-17-5-3-2-4-16(17)13-10-14(18(20)21)12-15(11-13)26(22,23)19-6-8-25-9-7-19/h2-5,10-12H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGVEUEHPKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
amine hydrochloride](/img/structure/B5322324.png)

![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
